Gallium trifluoride

Catalog No.
S566293
CAS No.
7783-51-9
M.F
F3Ga
M. Wt
126.718 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gallium trifluoride

CAS Number

7783-51-9

Product Name

Gallium trifluoride

IUPAC Name

gallium;trifluoride

Molecular Formula

F3Ga

Molecular Weight

126.718 g/mol

InChI

InChI=1S/3FH.Ga/h3*1H;/q;;;+3/p-3

InChI Key

WXXZSFJVAMRMPV-UHFFFAOYSA-K

SMILES

F[Ga](F)F

Synonyms

F3-Ga, gallium fluoride

Canonical SMILES

[F-].[F-].[F-].[Ga+3]

The exact mass of the compound Gallium trifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Gallium(III) trifluoride (GaF₃) is a white, crystalline inorganic compound valued for its high thermal stability and utility as a precursor in advanced materials. Unlike other gallium trihalides that form dimeric structures with lower melting points, GaF₃ possesses a three-dimensional network of 6-coordinate gallium atoms, contributing to a high melting point (>1000 °C under pressure) and sublimation point (around 950 °C). This inherent stability, coupled with its role as a fluoride source, makes it a critical material for applications requiring high-temperature processing, such as in the synthesis of specialty optical glasses.

Substituting Gallium trifluoride with other gallium halides like GaCl₃ or a common oxide precursor such as Ga₂O₃ is often unviable due to fundamental differences in physical properties and chemical reactivity. GaCl₃, GaBr₃, and GaI₃ have significantly lower melting points (78 °C, 122 °C, and 212 °C, respectively) and exist as molecular dimers, making them unsuitable for high-temperature applications where GaF₃'s robust ionic lattice excels. Furthermore, the choice of anion (F⁻ vs. Cl⁻ or O²⁻) dictates the compound's role in synthesis; GaF₃ is a direct fluorinating agent and precursor for fluoride-based materials, a function that chlorides or oxides cannot perform without additional, often complex, reaction steps. This makes the specific halide or precursor form a critical, non-interchangeable procurement decision tied directly to process requirements and final product specifications.

Superior Thermal Stability for High-Temperature Processing

Gallium trifluoride exhibits significantly higher thermal stability compared to other gallium trihalides, a critical attribute for high-temperature material synthesis. GaF₃ sublimes at approximately 950 °C and melts above 1000 °C only under pressure, whereas Gallium trichloride (GaCl₃) melts at just 78 °C. This vast difference in thermal behavior is due to GaF₃'s stable, 3D ionic lattice structure, in contrast to the dimeric molecular structure of GaCl₃.

Evidence DimensionMelting Point / Sublimation Temperature
Target Compound DataSublimes at ~950 °C; Melts at >1000 °C (under pressure)
Comparator Or BaselineGallium trichloride (GaCl₃): Melts at 78 °C
Quantified Difference>870 °C higher sublimation/melting point than GaCl₃'s melting point
ConditionsAtmospheric pressure for sublimation; elevated pressure for melting.

This ensures material integrity and stability during high-temperature melt processing for applications like fluoride glass manufacturing and crystal growth, where other halides would have long since vaporized.

Higher Sublimation Enthalpy Indicating Stronger Lattice and Stability

The thermodynamic stability of GaF₃ is quantitatively demonstrated by its high standard enthalpy of sublimation. Experimental measurements show the sublimation enthalpy of GaF₃ to be 252 ± 4 kJ·mol⁻¹, which is approximately 2.8 times higher than that of GaCl₃ (89 ± 2 kJ·mol⁻¹) and 2.5 times higher than GaI₃ (100.5 ± 2.0 kJ·mol⁻¹). This significantly larger energy requirement to transition GaF₃ into the gas phase reflects its stronger ionic bonding and higher lattice energy compared to the other halides.

Evidence DimensionStandard Enthalpy of Sublimation (ΔH° at 298 K)
Target Compound Data252 ± 4 kJ·mol⁻¹
Comparator Or BaselineGaCl₃: 89 ± 2 kJ·mol⁻¹ | GaI₃: 100.5 ± 2.0 kJ·mol⁻¹
Quantified Difference~163 kJ·mol⁻¹ higher than GaCl₃
ConditionsStandard state (298 K), measured via torsion effusion apparatus.

For processes involving vacuum deposition or chemical vapor transport, this higher stability means lower volatility and more predictable behavior at elevated temperatures, enabling better process control than with more volatile halides.

Distinct Handling and Solubility Properties Compared to Hydrated Forms and Other Halides

Anhydrous Gallium trifluoride is virtually insoluble in water, with a reported solubility as low as 0.0002 g/100 mL. This contrasts sharply with its trihydrate form (GaF₃·3H₂O), which is characterized by its relatively high solubility in water. Furthermore, other halides like GaCl₃ readily react with water (hydrolyze). The low solubility and stability of anhydrous GaF₃ in air simplifies handling and storage, and makes it suitable for processes where the presence of water must be strictly avoided.

Evidence DimensionSolubility in Water
Target Compound DataVirtually insoluble (~0.0002 g/100 mL)
Comparator Or BaselineGallium trifluoride trihydrate (GaF₃·3H₂O): High solubility; Gallium trichloride (GaCl₃): Hydrolyzes
Quantified DifferenceOrders of magnitude lower solubility than its hydrated form.
ConditionsRoom temperature, in water.

This provides a clear procurement choice: select anhydrous GaF₃ for moisture-sensitive, non-aqueous processes, and the trihydrate form for applications requiring an aqueous gallium fluoride source.

Enabling High-Performance Fluoride-Ion Batteries

Metal fluorides are key candidate materials for next-generation, high-energy-density batteries due to the high electronegativity of fluorine, which leads to high cell voltages. Fluoride-ion batteries (FIBs) are being explored as a potential technology to deliver significantly higher energy densities—up to seven or eight times that of conventional Li-ion batteries. GaF₃ serves as a representative metal trifluoride in this class, offering a platform for research into conversion-type cathode materials where high energy density is a primary goal.

Evidence DimensionTheoretical Energy Density Potential
Target Compound DataContributes to a class of materials with high theoretical cell voltage and energy density.
Comparator Or BaselineCurrent Li-ion batteries (150-300 Wh kg⁻¹)
Quantified DifferenceThe target technology (FIBs) has a theoretical potential up to 7-8x higher energy density.
ConditionsTheoretical calculations and early-stage battery cell research.

For researchers developing beyond-lithium-ion energy storage, procuring a high-purity metal fluoride like GaF₃ is essential for fabricating and testing high-performance fluoride-ion battery cathodes.

Component for High-Stability Fluoride Glasses (e.g., ZBLAN)

Due to its exceptional thermal stability, with a sublimation point over 870 °C higher than the melting point of GaCl₃, anhydrous GaF₃ is a critical component in the synthesis of heavy-metal fluoride glasses like ZBLAN. Its stability ensures it remains in the melt at the high processing temperatures required, acting as a glass-forming agent to create materials with wide optical transmission windows for applications in fiber optics and specialty lenses.

Precursor for High-Temperature or Fluoride-Route Synthesis

The high sublimation enthalpy of GaF₃ signifies a stable, low-volatility precursor for high-temperature synthesis routes, including certain methods of crystal growth or chemical vapor deposition. Unlike more volatile halides, its behavior is more controllable at elevated temperatures, making it the preferred choice when a stable gallium and fluorine source is required for producing advanced electronic or optical materials.

Active Material for Advanced Fluoride-Ion Battery (FIB) Research

As a representative metal trifluoride, GaF₃ is a key material for researchers developing high-energy-density fluoride-ion batteries. Its electrochemical properties are leveraged in fabricating and testing novel cathode materials that operate on a fluoride-ion conversion mechanism, aiming to surpass the theoretical energy density limits of current lithium-ion technologies.

Reagent for Moisture-Sensitive, Non-Aqueous Fluorination Reactions

Given its virtual insolubility in water, anhydrous GaF₃ is the appropriate reagent for syntheses in organic or non-aqueous solvent systems where the introduction of water is detrimental. This allows it to serve as a clean fluoride source without the complications of hydrolysis or unwanted side reactions associated with water-soluble or hygroscopic alternatives like GaF₃·3H₂O or GaCl₃.

Hydrogen Bond Acceptor Count

3

Exact Mass

125.92078 g/mol

Monoisotopic Mass

125.92078 g/mol

Heavy Atom Count

4

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7783-51-9

Wikipedia

Gallium trifluoride
Gallium(III) fluoride

General Manufacturing Information

Gallium fluoride (GaF3): ACTIVE

Dates

Last modified: 04-14-2024

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